6-Propylindolin-2-one
Description
6-Propylindolin-2-one is a bicyclic organic compound consisting of an indole scaffold fused with a lactam (2-one) group. The indolin-2-one core is characterized by a six-membered benzene ring fused to a five-membered lactam ring. The substitution of a propyl group at the 6-position distinguishes this compound from other indolin-2-one derivatives.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-propyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H13NO/c1-2-3-8-4-5-9-7-11(13)12-10(9)6-8/h4-6H,2-3,7H2,1H3,(H,12,13) |
InChI Key |
XDPJONVAYXUZES-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(CC(=O)N2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylindolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-haloacryloylanilide derivatives using radical initiators . Another method includes the iodine-promoted one-pot synthesis under metal-free conditions, which involves the reaction of 1,2,3,3-tetramethyl-3H-indol-1-ium iodide with molecular iodine in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale cyclization reactions using transition-metal catalysts. Methods such as Cu-catalyzed intermolecular C–H cyclization and Pd-catalyzed insertion of isocyanide are commonly employed . These methods offer high yields and are scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 6-Propylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted indolin-2-ones, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-Propylindolin-2-one involves its interaction with specific molecular targets. For instance, indolin-2-one derivatives have been shown to inhibit topoisomerase IV, an essential enzyme for DNA replication, thereby exhibiting antibacterial activity . Additionally, these compounds can undergo reductive bioactivation, leading to the formation of reactive species that damage cellular components .
Comparison with Similar Compounds
Research Findings and Implications
- The propyl group may enhance binding to hydrophobic enzyme pockets .
- Synthetic Accessibility : The synthesis of 6-Propylindolin-2-one likely follows methods similar to other indolin-2-ones, involving cyclization of substituted anilines or palladium-catalyzed cross-coupling for propyl introduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
